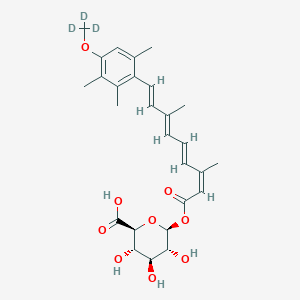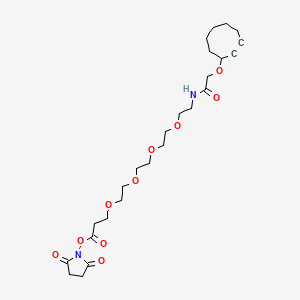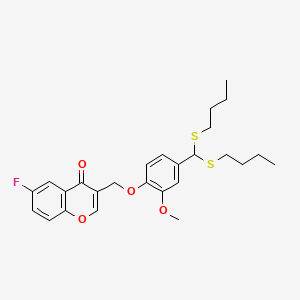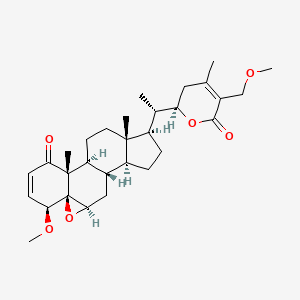
4,27-Dimethyl withaferin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,27-Dimethyl withaferin A is a synthetic analog of withanolide natural productsThese compounds have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,27-Dimethyl withaferin A involves the modification of the withanolide structure. One common method includes the regioselective Michael addition to the unsaturated carbonyl system of withaferin A. This process involves the use of azomethine ylides generated in situ from proline and isatins or acenaphthoquinone . The reaction is highly chemo-, regio-, and stereoselective, resulting in the formation of cis-fused products.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring the compound’s suitability for research and potential therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4,27-Dimethyl withaferin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives with modified biological activities, which are studied for their potential therapeutic applications .
Applications De Recherche Scientifique
4,27-Dimethyl withaferin A has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model for studying the reactivity of withanolides and their derivatives.
Biology: It is investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Mécanisme D'action
The mechanism of action of 4,27-Dimethyl withaferin A involves multiple molecular targets and pathways:
Anticancer Activity: The compound interacts with key proteins involved in cancer cell proliferation, such as NF-κB, STAT, Hsp90, and p53.
Anti-inflammatory Effects: It inhibits the activity of transcription factors like NF-κB, reducing the expression of pro-inflammatory genes.
Neuroprotective Properties: The compound modulates oxidative stress and inflammatory pathways, providing neuroprotection in models of neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
4,27-Dimethyl withaferin A is unique among withanolides due to its specific structural modifications, which enhance its biological activity. Similar compounds include:
Withaferin A: The parent compound from which this compound is derived.
Withanolide D: Another withanolide with similar anticancer and anti-inflammatory properties.
Withanolide E: Known for its neuroprotective effects, it is structurally similar but has distinct biological activities.
Propriétés
Formule moléculaire |
C30H42O6 |
|---|---|
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
(1S,2R,6S,7S,9R,11S,12S,15R,16S)-6-methoxy-15-[(1S)-1-[(2R)-5-(methoxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |
InChI |
InChI=1S/C30H42O6/c1-16-13-23(35-27(32)19(16)15-33-5)17(2)20-7-8-21-18-14-26-30(36-26)25(34-6)10-9-24(31)29(30,4)22(18)11-12-28(20,21)3/h9-10,17-18,20-23,25-26H,7-8,11-15H2,1-6H3/t17-,18-,20+,21-,22-,23+,25-,26+,28+,29-,30+/m0/s1 |
Clé InChI |
MPAUUPAQELMJHR-NXRLXNGGSA-N |
SMILES isomérique |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6OC)C)O5)C)COC |
SMILES canonique |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6OC)C)O5)C)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine](/img/structure/B12426867.png)
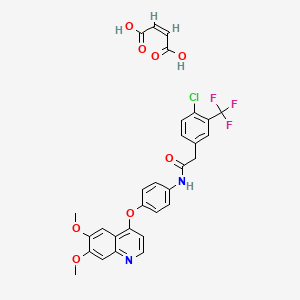
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12426873.png)
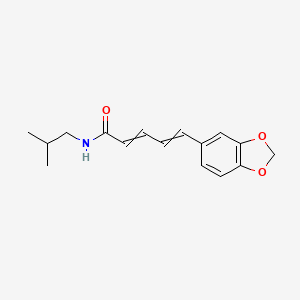
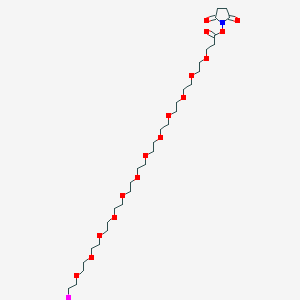
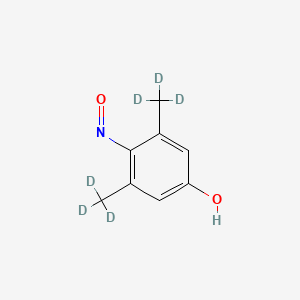
![tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate](/img/structure/B12426896.png)
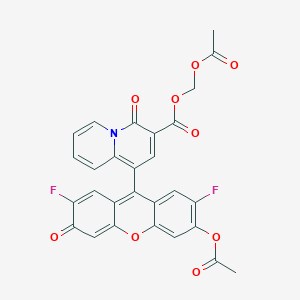
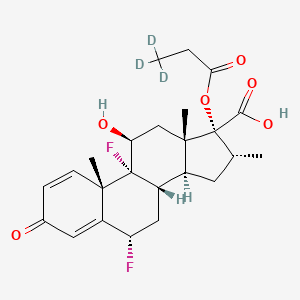
![(4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12426912.png)

